(S)-(+)-Tetrahydro-3-furanyl Formate

Pharmaceutical impurity profiling Empagliflozin quality control Reference standard characterization

(S)-(+)-Tetrahydro-3-furanyl Formate (CAS 167979-56-8, molecular formula C₅H₈O₃, molecular weight 116.12 g/mol) is a chiral formate ester derived from (S)-(+)-3-hydroxytetrahydrofuran. It is classified as a tetrahydrofuran derivative and a formate ester, bearing the (S)-absolute configuration at the 3-position of the oxolane ring.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
Cat. No. B13434349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Tetrahydro-3-furanyl Formate
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESC1COCC1OC=O
InChIInChI=1S/C5H8O3/c6-4-8-5-1-2-7-3-5/h4-5H,1-3H2/t5-/m0/s1
InChIKeyXDIVFECIBOARPC-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-Tetrahydro-3-furanyl Formate CAS 167979-56-8: Procurement-Relevant Identity and Class Definition


(S)-(+)-Tetrahydro-3-furanyl Formate (CAS 167979-56-8, molecular formula C₅H₈O₃, molecular weight 116.12 g/mol) is a chiral formate ester derived from (S)-(+)-3-hydroxytetrahydrofuran . It is classified as a tetrahydrofuran derivative and a formate ester, bearing the (S)-absolute configuration at the 3-position of the oxolane ring . The compound is primarily cataloged as a metabolite and process-related impurity reference standard of Empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used for type 2 diabetes [1]. Its chiral (S)-configuration is identical to that of the tetrahydrofuranyl moiety embedded in Empagliflozin, Fosamprenavir, and Afatinib, making it directly relevant to the pharmaceutical quality control and synthetic intermediate supply chains for these drug substances [2].

Why (S)-(+)-Tetrahydro-3-furanyl Formate Cannot Be Replaced by Racemic or (R)-Configured Analogs in Regulated Applications


Generic substitution of (S)-(+)-Tetrahydro-3-furanyl Formate with its (R)-enantiomer, racemic mixture, or the parent alcohol (S)-(+)-3-hydroxytetrahydrofuran introduces failures in analytical specificity, regulatory compliance, and synthetic fidelity. The (S)-configuration is not arbitrary: launched antiretroviral and anticancer drugs including Amprenavir, Fosamprenavir, Empagliflozin, and Afatinib incorporate the (S)-tetrahydrofuranyl moiety specifically, and the (R)-enantiomer of the parent alcohol produces opposite optical rotation ([α]²⁰/D −18° vs. +17.5° for the (S)-form) and distinct biological recognition [1]. In the Empagliflozin quality control context, (S)-(+)-Tetrahydro-3-furanyl Formate is the metabolite that must be chromatographically resolved from the API; a racemic standard would obscure co-elution behavior and compromise ICH-compliant method validation [2]. The formate ester itself is not interchangeable with the free alcohol—its molecular weight (116.12 vs. 88.11 g/mol), topological polar surface area (TPSA 35.53 vs. 29.46 Ų), and calculated LogP (−0.05 vs. −0.23) produce distinct retention times in reverse-phase HPLC and different ionization behavior in LC-MS . These physicochemical differences mean that substituting with the parent alcohol in an analytical method would yield systematic errors in retention time matching and quantification.

Quantitative Differentiation Evidence for (S)-(+)-Tetrahydro-3-furanyl Formate Against Its Closest Analogs


Defined Role as Empagliflozin Metabolite and Multi-Vendor Impurity Reference Standard vs. Generic Tetrahydrofuranyl Formates

(S)-(+)-Tetrahydro-3-furanyl Formate carries a singular procurement-relevant identity that generic tetrahydrofuranyl formates lack: it is explicitly cataloged as an Empagliflozin metabolite and is cross-referenced under at least three distinct impurity designations across certified reference standard vendors—Empagliflozin Impurity 92 (SynZeal) [1], Empagliflozin Impurity 107 (QCS) [2], and Empagliflozin Impurity 43 (Delta-B) [3]. No other tetrahydrofuranyl formate ester holds this multi-vendor, multi-designation reference standard status. The compound is supplied with characterization data compliant with ANDA/DMF regulatory filing requirements, and SynZeal explicitly states that pharmacopeial traceability against USP or EP standards can be provided [1]. In contrast, generic (R)-tetrahydrofuran-3-yl formate, racemic tetrahydrofuran-3-yl formate, or (S)-tetrahydrofuran-3-yl acetate are not cataloged as Empagliflozin-specific reference standards by any major vendor.

Pharmaceutical impurity profiling Empagliflozin quality control Reference standard characterization

Stereochemical Identity Matches Empagliflozin and Fosamprenavir Core Moiety, Excluding the (R)-Enantiomer from Drug-Related Applications

The (S)-absolute configuration of (S)-(+)-Tetrahydro-3-furanyl Formate is stereochemically identical to the tetrahydrofuranyl moiety embedded in Empagliflozin (the (3S)-tetrahydrofuran-3-yloxy fragment [1]), Fosamprenavir (the (3S)-tetrahydro-3-furanyl carbamate ester ), and Afatinib. The (S)-(+)-3-hydroxytetrahydrofuran parent alcohol, from which this formate ester is derived, is the specific enantiomer contained in the majority of drug structures that incorporate this scaffold; the (R)-enantiomer is not used in these launched drugs [2]. The (R)-enantiomer of the parent alcohol exhibits an optical rotation of [α]²⁰/D −18° (c = 2.4, MeOH) versus +17.5° for the (S)-form , and this enantiomeric divergence translates to distinct biological recognition in the final drug molecules. For impurity tracking, the (R)-configured formate would produce a different retention time on chiral stationary phases, failing to serve as an authentic reference for the (S)-configured process impurity.

Chiral drug intermediate Enantiomeric specificity Pharmaceutical stereochemistry

Molecular Weight and Polarity Differentiation of the Formate Ester vs. Parent Alcohol Enable Distinct Chromatographic Resolution

The formate ester functionalization of (S)-(+)-Tetrahydro-3-furanyl Formate produces measurable physicochemical differentiation from the parent alcohol (S)-(+)-3-hydroxytetrahydrofuran. The formate ester has a molecular weight of 116.12 g/mol vs. 88.11 g/mol for the alcohol (+31.8% increase), a TPSA of 35.53 Ų vs. 29.46 Ų (+20.6%), and a calculated LogP of −0.05 vs. −0.23 . These differences are analytically consequential: the higher molecular weight shifts the [M+H]⁺ ion in LC-MS by +28 Da, enabling unambiguous mass spectrometric discrimination; the altered LogP and TPSA produce distinct retention on reverse-phase columns. In the Empagliflozin impurity profiling context documented by Xu et al. (2021), process-related impurities were detected at levels of 0.05–0.15% by LC analysis in pilot batches, with individual impurities resolved at distinct retention times (e.g., 5.88, 6.56, 6.76, 6.91, 7.29, and 7.77 min vs. Empagliflozin at 6.31 min) [1]. The formate ester's unique retention characteristics are essential for this chromatographic resolution from both the API and other impurities.

LC-MS method development Chromatographic retention Physicochemical property differentiation

Chiral Auxiliary Diastereoselectivity of 96% d.e. for the Parent Alcohol Scaffold Demonstrates Stereochemical Fidelity Relevant to Asymmetric Synthesis

The parent alcohol (S)-(+)-3-hydroxytetrahydrofuran, from which (S)-(+)-Tetrahydro-3-furanyl Formate is derived, has been quantitatively demonstrated to function as a highly effective chiral auxiliary. Tandon et al. (2001) reported that reaction of (S)-(+)-3-hydroxytetrahydrofuran with phenyl methyl ketene in the presence of n-BuLi and Et₂Zn produced diastereomeric 3-tetrahydrofuranyl 2-phenylpropanoates with a diastereomeric ratio of 98:2, corresponding to 96% d.e. [1]. This level of diastereoselectivity compares favorably to other chiral secondary alcohols used in ketene addition. In a separate application, Tandon et al. (1994) demonstrated that (S)-(+)-3-hydroxytetrahydrofuran reacts with phenylglyoxallyl chloride to form (S)-(+)-3-tetrahydrofuranyl benzoylformate in 88% isolated yield, which was further converted to (S)-(+)-atrolactic acid [2]. These data establish the scaffold's capacity for high-fidelity stereochemical transfer—a property that is configuration-dependent and would be inverted or lost with the (R)-enantiomer or racemate.

Asymmetric synthesis Chiral auxiliary Diastereoselective esterification

Documented Process Impurity Level Range of 0.05–0.15% in Empagliflozin Establishes Quantitative Analytical Sensitivity Requirements Met by This Reference Standard

Xu et al. (2021) reported that during the manufacture of Empagliflozin, three unknown process-related impurities were discovered in pilot batches at levels ranging from 0.05% to 0.15% by LC analysis [1]. While these three specific impurities were characterized as different structures (acetylated and anhydro derivatives of Empagliflozin), the (S)-Tetrahydrofuran-3-yl formate is independently identified by multiple vendors as a distinct Empagliflozin-related impurity/metabolite [2]. The ICH Q3A guideline requires identification of impurities present at ≥0.10% (for a maximum daily dose of ≤2 g/day), placing the documented impurity range squarely within regulatory identification thresholds. Validated HPLC methods for Empagliflozin impurity determination achieve LOD values as low as 0.016 µg/mL and LOQ values as low as 0.049 µg/mL for related impurities, with method accuracy demonstrating 99.56–102.04% recovery across the 2.5–7.5 µg/mL calibration range [3]. The (S)-(+)-Tetrahydro-3-furanyl Formate reference standard, supplied at ≥95% purity , provides adequate purity for use as a system suitability standard or calibration standard within these validated method parameters.

Pharmaceutical process control ICH Q3A impurity thresholds Analytical method sensitivity

Procurement-Justified Application Scenarios for (S)-(+)-Tetrahydro-3-furanyl Formate Based on Quantitative Evidence


Empagliflozin ANDA Filing: Impurity Reference Standard for Method Validation and Quality Control

For pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) for generic Empagliflozin, (S)-(+)-Tetrahydro-3-furanyl Formate serves as a characterized impurity reference standard with documented regulatory compliance. As established in Section 3, this compound is recognized under at least three independent impurity designations (Impurity 92, 107, and 43) by certified reference standard vendors , and is supplied with full COA, HNMR, MS, and HPLC characterization data. Empagliflozin process impurities have been documented at 0.05–0.15% in pilot batches [1], straddling the ICH Q3A identification threshold of 0.10%. Validated UPLC methods for Empagliflozin impurity quantification achieve LOQ values of 0.049 µg/mL, enabling reliable quantification well below the regulatory threshold [2]. Procurement of this specific reference standard directly supports system suitability testing, method accuracy validation, and batch release testing within a regulatory-compliant quality control framework.

LC-MS/MS Method Development for Empagliflozin Metabolite Identification in Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies of Empagliflozin, identification and quantification of circulating metabolites requires authentic reference standards. (S)-(+)-Tetrahydro-3-furanyl Formate is explicitly identified as a metabolite of Empagliflozin . Its distinct molecular weight of 116.12 g/mol provides a +28 Da mass shift relative to the parent alcohol, and its calculated LogP of −0.05 yields distinguishable reverse-phase chromatographic retention compared to more polar metabolites [1]. The compound's (S)-configuration matches the stereochemistry of the Empagliflozin tetrahydrofuranyl moiety [2], ensuring that the reference standard co-elutes with the authentic metabolite under both achiral and chiral chromatographic conditions. This application is supported by the established diastereoselectivity of the parent alcohol scaffold (96% d.e.) which demonstrates that stereochemical identity is reliably preserved through synthetic transformations .

Asymmetric Synthesis Using Chiral Tetrahydrofuranyl Formate as a Stereochemically Defined Building Block

For synthetic chemists constructing enantiomerically pure drug candidates incorporating the tetrahydrofuranyl motif, (S)-(+)-Tetrahydro-3-furanyl Formate offers a formate-protected chiral alcohol with established stereochemical fidelity. The parent alcohol, (S)-(+)-3-hydroxytetrahydrofuran, has demonstrated 96% diastereomeric excess (98:2 dr) when employed as a chiral auxiliary in ketene addition reactions . In a separate validated application, (S)-(+)-3-hydroxytetrahydrofuran yielded the benzoylformate ester intermediate in 88% isolated yield en route to (S)-(+)-atrolactic acid [1]. The formate ester of this scaffold provides a more reactive acyl donor than the free alcohol while preserving the (S)-configuration, enabling its use in ester exchange, transesterification, or as a protected chiral intermediate. This specific compound should be prioritized over the racemic mixture or (R)-enantiomer when the downstream target is an (S)-configured drug substance such as Fosamprenavir (which incorporates the (3S)-tetrahydro-3-furanyl carbamate) [2].

Forced Degradation Studies for Empagliflozin Drug Product Stability Assessment

Regulatory stability testing of Empagliflozin drug products under ICH Q1A(R2) guidelines requires identification and monitoring of degradation products. (S)-(+)-Tetrahydro-3-furanyl Formate, as a documented Empagliflozin metabolite and impurity , is a candidate degradation product marker. SynZeal explicitly lists this compound for use in forced degradation studies for Empagliflozin [1]. The documented process impurity level range of 0.05–0.15% [2] provides a quantitative benchmark for acceptable degradation product levels. The compound's ≥95% purity specification and availability with full characterization data support its use as a system suitability standard for HPLC purity methods, enabling reliable peak identification in stressed sample chromatograms. Its distinct retention characteristics (separate from the API at 6.31 min under UPLC conditions [2]) ensure unambiguous identification without co-elution interference.

Quote Request

Request a Quote for (S)-(+)-Tetrahydro-3-furanyl Formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.